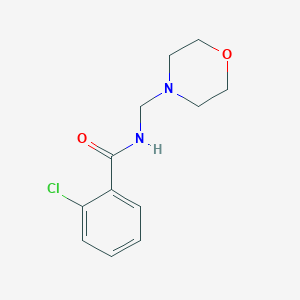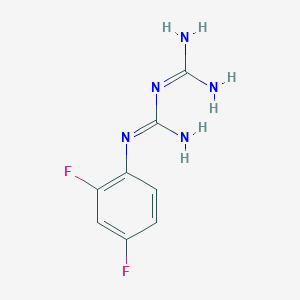
2,3,4,5,6-Pentabromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentabromopyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a halogenated organic compound that has been extensively studied due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentabromopyridine is not fully understood. However, it is believed to act as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during combustion, thereby interrupting the chain reaction and preventing the spread of fire.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be toxic to aquatic organisms and may have adverse effects on human health if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,4,5,6-Pentabromopyridine in lab experiments include its excellent flame-retardant properties, its ability to act as a catalyst in various chemical reactions, and its relatively low cost. However, its toxicity and potential health hazards must be taken into consideration when handling this compound.
Direcciones Futuras
The future directions for 2,3,4,5,6-Pentabromopyridine research include the development of more efficient synthesis methods, the study of its potential applications in the field of materials science, and the investigation of its toxicity and potential health hazards. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives with similar properties.
In conclusion, this compound is a unique compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer alternatives with similar properties.
Métodos De Síntesis
The synthesis of 2,3,4,5,6-Pentabromopyridine involves the reaction of pyridine with bromine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is dependent on the reaction conditions. The synthesis of this compound has been extensively studied, and several methods have been developed to optimize the yield and purity of the product.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentabromopyridine has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in various chemical reactions. It has also been studied for its potential applications in the field of materials science, as it has been shown to have excellent flame-retardant properties.
Propiedades
Fórmula molecular |
C5Br5N |
|---|---|
Peso molecular |
473.58 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentabromopyridine |
InChI |
InChI=1S/C5Br5N/c6-1-2(7)4(9)11-5(10)3(1)8 |
Clave InChI |
ZWZXZEDDXXGEPS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
SMILES canónico |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)
![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)
![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)